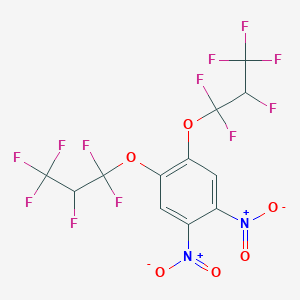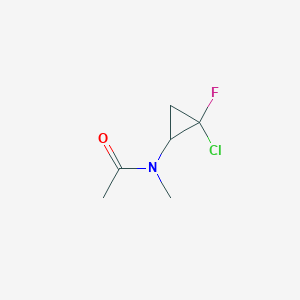
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of hexafluoropropoxy groups and nitro groups attached to a benzene ring, making it a compound of interest in both academic and industrial research.
Preparation Methods
The synthesis of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene typically involves multiple steps, starting with the preparation of the hexafluoropropoxy groups and their subsequent attachment to the benzene ring. The nitro groups are then introduced through nitration reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The hexafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene involves its interaction with molecular targets and pathways within biological systems. The hexafluoropropoxy groups and nitro groups play a crucial role in its reactivity and interactions. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene can be compared with other similar compounds, such as:
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene: Lacks the nitro groups, resulting in different reactivity and applications.
1,2-Dinitrobenzene: Lacks the hexafluoropropoxy groups, leading to different chemical properties and uses.
The presence of both hexafluoropropoxy and nitro groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12N2O6/c13-7(9(15,16)17)11(21,22)31-5-1-3(25(27)28)4(26(29)30)2-6(5)32-12(23,24)8(14)10(18,19)20/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJLMHGYAOSEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)
![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)




